Ethyl 4-cyclopropylpicolinimidate
Description
Ethyl 4-cyclopropylpicolinimidate is a heterocyclic compound characterized by a picoline backbone (a methyl-substituted pyridine) modified with a cyclopropyl group at the 4-position and an imidate ester functional group. This structure confers unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and agrochemical research. The cyclopropyl moiety introduces steric and electronic effects, while the imidate ester enhances its utility as a versatile intermediate in nucleophilic substitution reactions .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 4-cyclopropylpyridine-2-carboximidate |
InChI |
InChI=1S/C11H14N2O/c1-2-14-11(12)10-7-9(5-6-13-10)8-3-4-8/h5-8,12H,2-4H2,1H3 |
InChI Key |
DTSOWTIOVDUHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=NC=CC(=C1)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, Ethyl 4-cyclopropylpicolinimidate is compared to compounds sharing structural motifs such as heterocyclic backbones, ester functionalities, or cyclopropyl substituents. Key comparisons are outlined below:
Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate (Table 8, )
- Structural Similarities : Both compounds feature ethyl ester groups and aromatic heterocycles (picoline vs. thiophene).
- Key Differences: this compound contains a cyclopropyl group, whereas the thiophene derivative includes a dimethylamino substituent. Cyclopropyl substitution in this compound likely enhances metabolic stability compared to the more polar dimethylamino group in the thiophene analog.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
- Structural Similarities : Both classes feature ester functionalities and cyclic substituents (cyclopropyl vs. tetramethylpiperidine).
- Key Differences :
Phosphonate Derivatives ()
- Functional Comparison: Phosphonates, such as purine-N-2-(phosphonomethoxy)ethyl (PME) derivatives, share applications as antiviral agents.
- Key Differences :
Research Implications
This compound’s cyclopropyl group distinguishes it from analogs by conferring enhanced steric hindrance and metabolic resistance. Its imidate functionality enables diverse derivatization, positioning it as a promising scaffold for drug discovery. Future studies should explore its reactivity in cross-coupling reactions and biological activity against targets such as kinases or proteases, leveraging lessons from phosphonate and thiophene-based systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
